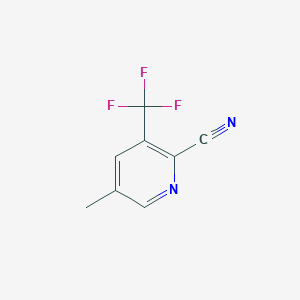
5-Methyl-3-(trifluoromethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C8H5F3N2. It is a derivative of picolinonitrile, characterized by the presence of a methyl group at the 5-position and a trifluoromethyl group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(trifluoromethyl)picolinonitrile typically involves the functionalization of the picolinonitrile core. One common method includes the lithiation of the 5-position followed by trapping with electrophiles . This process requires careful control of reaction conditions to avoid precipitation and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methodologies but optimized for bulk manufacturing. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-(trifluoromethyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Aplicaciones Científicas De Investigación
5-Methyl-3-(trifluoromethyl)picolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-Methyl-3-(trifluoromethyl)picolinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)picolinonitrile
- 5-Amino-3-(trifluoromethyl)picolinonitrile
- 3,5-Bis(trifluoromethyl)picolinonitrile
Uniqueness
5-Methyl-3-(trifluoromethyl)picolinonitrile is unique due to the presence of both a methyl and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry for creating complex molecules with specific functionalities .
Propiedades
Fórmula molecular |
C8H5F3N2 |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
5-methyl-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c1-5-2-6(8(9,10)11)7(3-12)13-4-5/h2,4H,1H3 |
Clave InChI |
QFQWQTOADSCNAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















